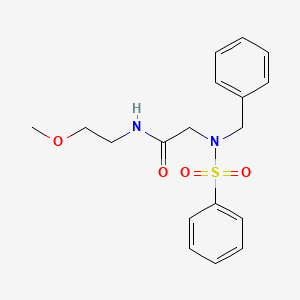![molecular formula C19H22N2O3 B5125933 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a chemical compound that is commonly used in scientific research. MPB is a derivative of a class of compounds known as benzamides, which have been shown to have a variety of biological activities. MPB has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is not fully understood, but it is thought to involve its ability to inhibit HDAC activity. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and lead to changes in cell behavior. 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit HDAC activity.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is its selectivity for HDAC1 and HDAC3, which may reduce the risk of off-target effects. 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. One limitation of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are many potential future directions for research on 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent analogs of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid that could be used as anticancer agents. Another area of research is the investigation of the neuroprotective effects of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid, and its potential applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis and purification of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid could lead to improvements in its effectiveness and reduce the cost of production.
合成方法
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 3-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography.
科学研究应用
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to selectively inhibit the activity of HDAC1 and HDAC3, which has led to its investigation as a potential anticancer agent.
属性
IUPAC Name |
4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(8-6-15)19(22)23/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHWEQFXXMQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)

![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)

![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)

![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)



![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)